Methyl 2,2-difluorohexanoate
Overview
Description
Scientific Research Applications
Organic Chemistry
“Methyl 2,2-difluorohexanoate” is used in the field of organic chemistry . It’s a part of the organofluorine compounds, which have many applications in the chemical industry .
Application
One of the applications of “Methyl 2,2-difluorohexanoate” is in the synthesis of stable 5-HMF derivatives directly from carbohydrates . This is a challenging problem for contemporary chemistry .
Method of Application
The method involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .
Results
The results of this method were the formation of two products 2a and 2b in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
Drug Delivery
“Methyl 2,2-difluorohexanoate” is also used in the field of drug delivery .
Application
Metal-Organic Frameworks (MOFs) and their nanoscale counterparts (NMOFs) have emerged as useful tools for biomedical applications, specifically for drug delivery . They offer high drug loading capacity and controlled release at the target site .
Method of Application
The method involves synthesizing MOFs in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
Results
The results of this method are highly tailorable crystalline materials having pores in the nanometer range . These materials are being constantly and actively exploited for various applications such as energy harvesting, gas storage, gas separation, catalysis, etc .
Late-stage Difluoromethylation
“Methyl 2,2-difluorohexanoate” is used in the field of late-stage difluoromethylation .
Application
This application involves the formation of X–CF2H bonds where X is C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Method of Application
The method involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Drug Design
“Methyl 2,2-difluorohexanoate” is also used in the field of drug design .
Application
The ‘magic methyl effect’ refers to the large and unexpected change in affinity or potency resulting from the addition of a single methyl group to a molecule .
Method of Application
The method involves the introduction of a methyl group in the right place in drug molecules . This can modulate the physicochemical and biological properties of the molecules .
Results
The results show that the introduction of a methyl group can lead to enhancements in biological properties, selectivity, and half-life of the drug .
Organometallic Chemistry
“Methyl 2,2-difluorohexanoate” is used in the field of organometallic chemistry .
Application
This application involves the use of 2-methyltetrahydrofuran as an alternative to the classical tetrahydrofuran . The higher stability that basic organometallic reagents display in 2-methyltetrahydrofuran makes it suitable for processes involving such sensitive species including asymmetric transformations .
Method of Application
The method involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Bio-based Solvents
“Methyl 2,2-difluorohexanoate” is also used in the field of bio-based solvents .
Application
The challenges that the chemical industry face in the development of new bio-based solvents are highlighted through a case study on methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesised from glycerol .
Method of Application
A 10 step method has been proposed for the development of new bio-based solvents, which utilises a combination of in silico modelling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes followed by application testing and toxicity measurements .
Results
The methodology of solvent development described here is a broadly applicable protocol that will indicate if a new bio-based solvent is functionally proficient, and will also highlight the importance of early stage Kamlet–Abboud–Taft parameters determination and toxicity testing in the development of a green solvent .
properties
IUPAC Name |
methyl 2,2-difluorohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-3-4-5-7(8,9)6(10)11-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDDCHNVOYMLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444632 | |
Record name | Methyl 2,2-difluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluorohexanoate | |
CAS RN |
50889-47-9 | |
Record name | Hexanoic acid, 2,2-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50889-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,2-difluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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